(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis. The indole moiety in the structure is a significant pharmacophore, making this compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials
Introduction of tert-Butoxycarbonyl Groups: This step involves the reaction of the starting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection for amine functionalities, allowing for selective reactions at other sites on the molecule.
Biology and Medicine
The indole moiety in the compound is a key pharmacophore in many biologically active molecules. This compound can be used in the synthesis of potential drug candidates targeting various biological pathways.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique structure allows for the exploration of new chemical space in drug discovery.
Mechanism of Action
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, the indole moiety can interact with various biological targets, including enzymes and receptors. The Boc groups can be removed under acidic conditions to reveal the active amine functionalities, which can then interact with the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-amino-propanoic acid: Similar structure but lacks one Boc group.
®-3-(1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but lacks one Boc group on the indole ring.
Uniqueness
The presence of two Boc groups in ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides enhanced protection for the amine functionalities, allowing for more selective and controlled chemical reactions. This makes it a valuable intermediate in complex synthetic pathways.
Properties
Molecular Formula |
C21H28N2O6 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]propanoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)12-13-7-8-16-14(11-13)9-10-23(16)19(27)29-21(4,5)6/h7-11,15H,12H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
InChI Key |
RJGUEVNZHWEUNL-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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